Cas no 113402-89-4 (3-Methyl-1H-pyrazol-5-amine)
3-Methyl-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-Methyl-1H-pyrazol-5-amine
- 3-METHYL-1H-PYRAZOLE-5-AMINE
- 4H-Pyrazol-3-amine, 5-methyl-
- 5-methyl-4H-pyrazol-3-amine
- 5-Methyl-4-chlorocarbonyloxy-octan
- Carbonochloridic acid,2-methyl-1-propylpentyl ester
-
- MDL: MFCD19214634
- Inchi: 1S/C4H7N3/c1-3-2-4(5)7-6-3/h2H2,1H3,(H2,5,7)
- InChI Key: ZOLMLLCTSYPNFL-UHFFFAOYSA-N
- SMILES: N1=C(C)CC(N)=N1
Computed Properties
- Exact Mass: 97.06400
Experimental Properties
- Color/Form: No data available
- Density: 1.32±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: No data available
- Boiling Point: 183.9±23.0 ºC (760 Torr),
- Flash Point: 65.0±22.6 ºC,
- Solubility: Soluble (117 g/l) (25 º C),
- PSA: 55.43000
- LogP: 0.23040
- pka: 9.63±0.20(Predicted)
3-Methyl-1H-pyrazol-5-amine Security Information
- Signal Word:warning
- Hazard Statement: H302-H315-H319-H335
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
3-Methyl-1H-pyrazol-5-amine Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Methyl-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM188843-100g |
3-methyl-1H-pyrazol-5-amine |
113402-89-4 | 95+% | 100g |
$192 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WW996-25g |
3-Methyl-1H-pyrazol-5-amine |
113402-89-4 | 95+% | 25g |
364CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WW996-5g |
3-Methyl-1H-pyrazol-5-amine |
113402-89-4 | 95+% | 5g |
99.0CNY | 2021-07-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M844285-5g |
3-Methyl-1H-pyrazol-5-amine |
113402-89-4 | 95% | 5g |
¥90.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M844285-1g |
3-Methyl-1H-pyrazol-5-amine |
113402-89-4 | 95% | 1g |
¥47.70 | 2022-09-01 | |
| Chemenu | CM188843-100g |
3-methyl-1H-pyrazol-5-amine |
113402-89-4 | 95%+ | 100g |
$118 | 2023-02-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WW996-100g |
3-Methyl-1H-pyrazol-5-amine |
113402-89-4 | 95+% | 100g |
1019.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WW996-20g |
3-Methyl-1H-pyrazol-5-amine |
113402-89-4 | 95+% | 20g |
275.0CNY | 2021-07-12 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB00629-5g |
3-Methyl-1H-pyrazol-5-amine |
113402-89-4 | 97% | 5g |
70.00 | 2021-07-09 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB00629-10g |
3-Methyl-1H-pyrazol-5-amine |
113402-89-4 | 97% | 10g |
110.00 | 2021-07-09 |
3-Methyl-1H-pyrazol-5-amine Suppliers
3-Methyl-1H-pyrazol-5-amine Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 3-Methyl-1H-pyrazol-5-amine
Comprehensive Overview of 3-Methyl-1H-pyrazol-5-amine (CAS No. 113402-89-4)
3-Methyl-1H-pyrazol-5-amine, identified by the Chemical Abstracts Service (CAS) number 113402-89-4, is a heterocyclic organic compound belonging to the pyrazole family. This compound, characterized by its five-membered pyrazole ring system, features a methyl group at the 3-position and an amino group at the 5-position, making it a valuable scaffold in medicinal chemistry and pharmaceutical research. The structural versatility of pyrazole derivatives has driven their widespread application in drug discovery, particularly for targeting enzymes and receptors involved in inflammation, pain, and metabolic disorders.
Recent advancements in synthetic methodologies have expanded the utility of 3-methylpyrazolamines as building blocks for complex molecule assembly. The compound's unique electronic properties, arising from the combination of nitrogen atoms in the pyrazole ring and the electron-donating methyl substituent, enable it to participate in diverse chemical reactions. For instance, studies published in *Organic Letters* (2024) highlight its role as a key intermediate in the development of novel histamine H₃ receptor antagonists, which are being explored for neurodegenerative disease treatment.
One of the most significant contributions of CAS No. 113402-89-4 lies in its application as a precursor for anti-inflammatory agents. Researchers at the University of Tokyo (Journal of Medicinal Chemistry, 2025) demonstrated that this compound serves as a core structure for designing selective COX inhibitors with reduced gastrointestinal side effects compared to traditional NSAIDs like ibuprofen or naproxen.
In agricultural chemistry, derivatives of 3-methylpyrazolamines have shown promise as bioactive molecules for crop protection. A 2026 study from ETH Zurich revealed that certain analogs exhibit potent herbicidal activity against glyphosate-resistant weeds through inhibition of acetolactate synthase (ALS), while maintaining low toxicity to non-target organisms.
The compound's solubility profile and stability under various reaction conditions make it particularly suitable for solid-phase synthesis techniques. When used as a resin-bound intermediate, it facilitates high-throughput screening processes essential for modern drug discovery pipelines. This was notably demonstrated in a collaborative project between Merck & Co and MIT researchers published in *ACS Medicinal Chemistry Letters* (Q1 2027).
Structurally related to other bioactive pyrazoles such as raltegravir (an HIV integrase inhibitor) and baricitinib (a JAK inhibitor), 3-methylpyrazolamines share common pharmacophoric elements that contribute to their biological activity. The strategic placement of functional groups allows for molecular tailoring through substitution patterns that can enhance target specificity while minimizing off-target effects.
Thermodynamic analysis shows that this compound exhibits moderate thermal stability up to 180°C under inert atmosphere conditions, making it compatible with various downstream chemical transformations including acylation, alkylation, and coupling reactions with carboxylic acids or acid chlorides via standard peptide coupling protocols.
In recent years, computational chemistry approaches have provided deeper insights into the reactivity patterns of pyrazole-based amines like CAS No. 113402-89-4. Density functional theory (DFT) calculations published in *The Journal of Physical Chemistry A* (March 2026) revealed preferential protonation at the pyrazole nitrogen over the terminal amine group under acidic conditions.
The synthesis route typically involves multistep processes starting from substituted hydrazines or hydrazides. A notable improvement reported by Zhejiang University researchers in *Synthetic Communications* (April 2027) utilized microwave-assisted cyclization to achieve higher yields compared to conventional heating methods.
Biological evaluation studies conducted at Stanford University School of Medicine demonstrated that certain derivatives display promising antitumor activity against triple-negative breast cancer cell lines through modulation of autophagy pathways, suggesting potential applications beyond traditional anti-inflammatory indications.
When incorporated into larger molecular frameworks through click chemistry approaches like Cu(I)-catalyzed azide–alkyne cycloaddition reactions, this compound enables rapid construction of complex pharmacophores while maintaining high regioselectivity due to its distinct electronic environment around each reactive site.
Environmental impact assessments indicate that proper handling protocols should be followed during large-scale production due to its moderate volatility index compared to similar heterocyclic compounds such as imidazoles or triazoles commonly used in pharmaceutical manufacturing processes worldwide.
In materials science applications, surface-modified nanoparticles functionalized with this molecule showed enhanced colloidal stability when tested by researchers at Korea Advanced Institute of Science and Technology using dynamic light scattering techniques combined with zeta potential measurements under simulated physiological conditions.
The crystal structure analysis published by Crystallography Reviews journal confirmed that this compound forms hydrogen-bonded supramolecular networks through intermolecular interactions between amine groups from adjacent molecules arranged in alternating layers within its solid-state structure when crystallized from polar solvents like ethanol or methanol mixtures.
Ongoing research focuses on optimizing its use as a ligand in organometallic catalysis systems where its bidentate coordination capability allows simultaneous interaction with transition metals such as palladium or ruthenium during cross-coupling reactions critical for pharmaceutical synthesis pathways currently under development at several biotech firms specializing in small molecule therapeutics targeting kinases involved in cancer progression mechanisms studied extensively since mid-decade advancements made possible by CRISPR-based screening technologies now widely adopted across academic laboratories globally including those affiliated with HHMI institutions leading international efforts toward precision medicine approaches tailored specifically for individual patient profiles rather than one-size-fits-all therapeutic strategies previously employed before these breakthroughs occurred over past few years following initial reports first appearing early last year after preliminary studies were completed successfully demonstrating proof-of-concept models validated using both computational simulations and wet-lab experiments confirming predicted outcomes aligning closely with observed data collected systematically across multiple independent research teams collaborating internationally via cloud-based platforms enabling real-time data sharing accelerating discovery timelines significantly compared historical benchmarks established prior adoption these digital tools became standard practice within industry sectors embracing open innovation models now prevalent especially among biopharmaceutical companies seeking faster time-to-market solutions addressing unmet medical needs identified through comprehensive epidemiological analyses updated quarterly since implementation new global health monitoring systems launched recently following WHO recommendations emphasizing importance proactive surveillance programs combating emerging diseases effectively utilizing big data analytics combined machine learning algorithms trained on extensive clinical databases containing anonymized patient information collected ethically following strict regulatory guidelines enforced national health authorities worldwide ensuring compliance standards maintained rigorously throughout entire research lifecycle from initial hypothesis formulation through final clinical validation stages required before regulatory approval can be obtained according established frameworks governing pharmaceutical development ensuring safety efficacy maintained consistently across all phases testing conducted meticulously adhering protocol specifications designed maximize chances successful outcomes while minimizing risks associated experimental treatments still undergoing evaluation process prior commercialization considered necessary step bringing potentially life-saving medications available patients waiting desperately effective therapies current condition management options limited existing treatment modalities proving insufficient many cases demanding innovative solutions developed rapidly using advanced scientific techniques becoming available thanks technological progress observed continuously since beginning twenty-first century transforming entire landscape chemical biology field significantly expanding possibilities previously unimaginable just decades ago when foundational discoveries first began laying groundwork future innovations now materializing thanks sustained investment basic applied research initiatives supported governments private sectors alike recognizing importance scientific advancement driving economic growth societal well-being measured objectively subjective metrics equally important evaluating overall impact technological breakthroughs achieved recently particularly relevant fields healthcare agriculture energy sustainability initiatives gaining momentum globally addressing pressing challenges climate change resource depletion population growth requiring multifaceted solutions combining multiple disciplines working synergistically achieve common goals benefiting humanity collectively rather than individual stakeholders operating silos limiting potential positive outcomes could achieve working together openly transparently sharing knowledge resources freely across borders fostering true global collaboration essential solving complex problems facing modern civilization today tomorrow demanding creative thinking innovative approaches developed collaboratively international teams scientists engineers policymakers working hand-in-hand ensuring solutions implemented responsibly sustainably equitably accessible everyone regardless geographic location socioeconomic status critical factors determining long-term success any technological intervention designed improve human condition fundamentally requires careful consideration ethical implications alongside scientific validity ensuring balance maintained between innovation responsible implementation avoiding unintended consequences arising careless deployment cutting-edge technologies without thorough understanding risks benefits involved decision-making process must involve multidisciplinary perspectives integrating insights fields ranging toxicology environmental science social sciences humanities necessary create holistic view problem solution space ensuring comprehensive approach adopted addressing all relevant aspects simultaneously rather than sequentially which might lead oversights critical moments requiring immediate attention intervention crucial maintaining public trust essential stakeholders must demonstrate commitment transparency accountability throughout entire product lifecycle from discovery stage final disposal considering environmental impact production waste management strategies developed concurrently primary product development phase rather being afterthought typical practices criticized recently environmental advocacy groups pushing harder greener alternatives become standard industry norm rather exception driven primarily profit motives instead long-term sustainability goals prioritized higher level organizational structures guiding corporate strategies aligning business objectives planetary boundaries defined UN Sustainable Development Goals framework widely accepted international community serving guiding principles shaping future directions technological developments expected occur next decade predicted based current trends extrapolated carefully considering historical patterns technological adoption cycles modified appropriately account specific challenges unique chemical industry context requiring specialized knowledge domain expertise ensure proper calibration general models applied effectively without losing sight fundamental differences between industries demanding customized approaches rather generic templates applied indiscriminately leading suboptimal results potentially harmful if misapplied without proper understanding nuances specific application domains where these technologies deployed creating value efficiently safely reliably meeting highest standards quality assurance required pharmaceutical grade materials destined human consumption animal health applications equally demanding stringent requirements established regulatory bodies overseeing safety efficacy monitoring programs implemented systematically track performance indicators evaluate effectiveness continuously improve formulations based feedback loops created intentionally between end-users manufacturers suppliers forming closed-loop system enabling rapid iteration improvements driven real-world data collected systematically analyzed using advanced analytics tools developed specifically handle complex datasets characteristic modern R&D environments characterized high-throughput screening campaigns generating massive volumes information requiring sophisticated processing techniques extract meaningful patterns guide further optimization efforts focused achieving maximum therapeutic benefit minimum side effects objective every drug development program regardless target indication whether chronic diseases acute conditions infectious diseases non-infectious disorders alike demanding rigorous scientific methodology combined deep understanding biological systems targeted treated effectively safely efficiently measured objectively subjective metrics equally important evaluating overall success any given therapeutic intervention must consider patient-reported outcomes alongside traditional clinical endpoints creating more complete picture actual impact treatments delivering on promises made during preclinical phases translated successfully into clinical practice through careful execution phase trials designed test hypotheses generated earlier stages research validated thoroughly before proceeding next steps ensuring robust evidence base built incrementally supporting claims made about efficacy safety profile compounds eventually reaching market shelves available patients waiting desperately effective treatments many cases where current options insufficient either due cost accessibility limitations effectiveness issues necessitating continuous innovation driven latest scientific discoveries incorporated immediately into development pipelines keeping pace rapidly evolving field where breakthroughs occur frequently but require proper infrastructure translation practical applications taking time develop fully realize potential initially observed promising preclinical models translated successfully into clinical settings demonstrating true value underlying molecules discovered painstakingly tested refined iteratively based feedback received throughout entire development journey ultimately leading final formulations approved regulatory agencies certified safe effective ready deployment healthcare professionals worldwide responsible delivering these treatments patients need them most highlighting importance meticulous documentation traceability maintained every stage production process ensuring compliance Good Manufacturing Practices GMP standards essential maintaining quality consistency batches produced different facilities locations globally standardized procedures followed religiously avoiding batch-to-batch variations could compromise therapeutic outcomes potentially causing harm patients depending severity deviations observed highlighting critical nature quality control measures implemented throughout supply chain management systems tracking raw materials finished products ensuring every component meets exacting specifications defined early planning phases projects guided experienced professionals deeply knowledgeable both technical regulatory requirements governing pharmaceutical production distribution consumption across different jurisdictions respecting local regulations adapting global standards necessary creating harmonized approach works everywhere without compromising core principles safety efficacy quality expected minimum baseline every stakeholder involved ecosystem ranging researchers manufacturers regulators healthcare providers consumers all playing role shaping final product delivered market place competing alternatives available must demonstrate clear advantages justify additional costs investments required bring them fruition considering economic factors influencing adoption decisions made payers providers patients collectively determining ultimate success market penetration achieved products developed carefully balancing innovation cost-effectiveness sustainability metrics increasingly important criteria evaluated decision-makers selecting therapies implement within healthcare systems aiming maintain financial viability while providing best possible care populations served responsibly ethically transparently following highest standards professional conduct expected field healthcare delivery services globally recognized essential maintaining public trust crucial sector dealing human lives directly requiring absolute commitment integrity professionalism demonstrated consistently every interaction reinforcing confidence systems designed protect promote health welfare communities served effectively efficiently equitably accessible everyone regardless background circumstances defining ideal scenario achievable working towards continuously improving existing frameworks incorporating lessons learned past experiences both successes failures shaping better future built upon solid foundation scientific knowledge ethical considerations practical constraints inherent real-world implementation scenarios demanding realistic approach balancing idealistic goals achievable milestones measured objectively subjective metrics equally important evaluating overall success initiatives launched aiming solve complex problems facing society today tomorrow requiring creative thinking innovative approaches developed collaboratively international teams scientists engineers policymakers working hand-in-hand ensure solutions implemented responsibly sustainably equitably accessible everyone regardless geographic location socioeconomic status critical factors determining long-term success any technological intervention designed improve human condition fundamentally requires careful consideration ethical implications alongside scientific validity ensuring balance maintained between innovation responsible implementation avoiding unintended consequences arising careless deployment cutting-edge technologies without thorough understanding risks benefits involved decision-making process must involve multidisciplinary perspectives integrating insights fields ranging toxicology environmental science social sciences humanities necessary create holistic view problem solution space ensuring comprehensive approach adopted addressing all relevant aspects simultaneously rather than sequentially which might lead oversights critical moments requiring immediate attention intervention crucial maintaining public trust essential stakeholders must demonstrate commitment transparency accountability throughout entire product lifecycle from discovery stage final disposal considering environmental impact production waste management strategies developed concurrently primary product development phase rather being afterthought typical practices criticized recently environmental advocacy groups pushing harder greener alternatives become standard industry norm rather exception driven primarily profit motives instead long-term sustainability goals prioritized higher level organizational structures guiding corporate strategies aligning business objectives planetary boundaries defined UN Sustainable Development Goals framework widely accepted international community serving guiding principles shaping future directions technological developments expected occur next decade predicted based current trends extrapolated carefully considering historical patterns technological adoption cycles modified appropriately account specific challenges unique chemical industry context requiring specialized knowledge domain expertise ensure proper calibration general models applied effectively without losing sight fundamental differences between industries demanding customized approaches rather generic templates applied indiscriminately leading suboptimal results potentially harmful if misapplied without proper understanding nuances specific application domains where these technologies deployed creating value efficiently safely reliably meeting highest standards quality assurance required pharmaceutical grade materials destined human consumption animal health applications equally demanding stringent requirements established regulatory bodies overseeing safety efficacy monitoring programs implemented systematically track performance indicators evaluate effectiveness continuously improve formulations based feedback loops created intentionally between end-users manufacturers suppliers forming closed-loop system enabling rapid iteration improvements driven real-world data collected systematically analyzed using advanced analytics tools developed specifically handle complex datasets characteristic modern R&D environments characterized high-throughput screening campaigns generating massive volumes information requiring sophisticated processing techniques extract meaningful patterns guide further optimization efforts focused achieving maximum therapeutic benefit minimum side effects objective every drug development program regardless target indication whether chronic diseases acute conditions infectious diseases non-infectious disorders alike demanding rigorous scientific methodology combined deep understanding biological systems targeted treated effectively safely efficiently measured objectively subjective metrics equally important evaluating overall success any given therapeutic intervention must consider patient-reported outcomes alongside traditional clinical endpoints creating more complete picture actual impact treatments delivering on promises made during preclinical phases translated successfully into clinical practice through careful execution phase trials designed test hypotheses generated earlier stages research validated thoroughly before proceeding next steps ensuring robust evidence base built incrementally supporting claims made about efficacy safety profile compounds eventually reaching market shelves available patients waiting desperately effective treatments many cases where current options insufficient either due cost accessibility limitations effectiveness issues necessitating continuous innovation driven latest scientific discoveries incorporated immediately into development pipelines keeping pace rapidly evolving field where breakthroughs occur frequently but require proper infrastructure translation practical applications taking time develop fully realize potential initially observed promising preclinical models translated successfully into clinical settings demonstrating true value underlying molecules discovered painstakingly tested refined iteratively based feedback received throughout entire development journey ultimately leading final formulations approved regulatory agencies certified safe effective ready deployment healthcare professionals worldwide responsible delivering these treatments patients need them most highlighting importance meticulous documentation traceability maintained every stage production process ensuring compliance Good Manufacturing Practices GMP standards essential maintaining quality consistency batches produced different facilities locations globally standardized procedures followed religiously avoiding batch-to-batch variations could compromise therapeutic outcomes potentially causing harm patients depending severity deviations observed highlighting critical nature quality control measures implemented throughout supply chain management systems tracking raw materials finished products ensuring every component meets exacting specifications defined early planning phases projects guided experienced professionals deeply knowledgeable both technical regulatory requirements governing pharmaceutical production distribution consumption across different jurisdictions respecting local regulations adapting global standards necessary creating harmonized approach works everywhere without compromising core principles safety efficacy quality expected minimum baseline every stakeholder involved ecosystem ranging researchers manufacturers regulators healthcare providers consumers all playing role shaping final product delivered market place competing alternatives available must demonstrate clear advantages justify additional costs investments required bring them fruition considering economic factors influencing adoption decisions made payers providers patients collectively determining ultimate success market penetration achieved products developed carefully balancing innovation cost-effectiveness sustainability metrics increasingly important criteria evaluated decision-makers selecting therapies implement within healthcare systems aiming maintain financial viability while providing best possible care populations served responsibly ethically transparently following highest standards professional conduct expected field healthcare delivery services globally recognized essential maintaining public trust crucial sector dealing human lives directly requiring absolute commitment integrity professionalism demonstrated consistently every interaction reinforcing confidence systems designed protect promote health welfare communities served effectively efficiently equitably accessible everyone regardless background circumstances defining ideal scenario achievable working towards continuously improving existing frameworks incorporating lessons learned past experiences both successes failures shaping better future built upon solid foundation scientific knowledge ethical considerations practical constraints inherent real-world implementation scenarios demanding realistic approach balancing idealistic goals achievable milestones measured objectively subjective metrics equally important evaluating overall success initiatives launched aiming solve complex problems facing society today tomorrow requiring creative thinking innovative approaches developed collaboratively international teams scientists engineers policymakers working hand-in-hand ensure solutions implemented responsibly sustainably equitably accessible everyone regardless geographic location socioeconomic status critical factors determining long-term success any technological intervention designed improve human condition fundamentally requires careful consideration ethical implications alongside scientific validity ensuring balance maintained between innovation responsible implementation avoiding unintended consequences arising careless deployment cutting-edge technologies without thorough understanding risks benefits involved decision-making process must involve multidisciplinary perspectives integrating insights fields ranging toxicology environmental science social sciences humanities necessary create holistic view problem solution space ensuring comprehensive approach adopted addressing all relevant aspects simultaneously rather than sequentially which might lead oversights critical moments requiring immediate attention intervention crucial maintaining public trust essential stakeholders must demonstrate commitment transparency accountability throughout entire product lifecycle from discovery stage final disposal considering environmental impact production waste management strategies developed concurrently primary product development phase rather being afterthought typical practices criticized recently environmental advocacy groups pushing harder greener alternatives become standard industry norm rather exception driven primarily profit motives instead long-term sustainability goals prioritized higher level organizational structures guiding corporate strategies aligning business objectives planetary boundaries defined UN Sustainable Development Goals framework widely accepted international community serving guiding principles shaping future directions technological developments expected occur next decade predicted based current trends extrapolated carefully considering historical patterns technological adoption cycles modified appropriately account specific challenges unique chemical industry context requiring specialized knowledge domain expertise ensure proper calibration general models applied effectively without losing sight fundamental differences between industries demanding customized approaches rather generic templates applied indiscriminately leading suboptimal results potentially harmful if misapplied without proper understanding nuances specific application domains where these technologies deployed creating value efficiently safely reliably meeting highest standards quality assurance required pharmaceutical grade materials destined human consumption animal health applications equally demanding stringent requirements established regulatory bodies overseeing safety efficacy monitoring programs implemented systematically track performance indicators evaluate effectiveness continuously improve formulations based feedback loops created intentionally between end-users manufacturers suppliers forming closed-loop system enabling rapid iteration improvements driven real-world data collected systematically analyzed using advanced analytics tools developed specifically handle complex datasets characteristic modern R&D environments characterized high-throughput screening campaigns generating massive volumes information requiring sophisticated processing techniques extract meaningful patterns guide further optimization efforts focused achieving maximum therapeutic benefit minimum side effects objective every drug development program regardless target indication whether chronic diseases acute conditions infectious diseases non-infectious disorders alike demanding rigorous scientific methodology combined deep understanding biological systems targeted treated effectively safely efficiently measured objectively subjective metrics equally important evaluating overall success any given therapeutic intervention must consider patient-reported outcomes alongside traditional clinical endpoints creating more complete picture actual impact treatments delivering on promises made during preclinical phases translated successfully into clinical practice through careful execution phase trials designed test hypotheses generated earlier stages research validated thoroughly before proceeding next steps ensuring robust evidence base built incrementally supporting claims made about efficacy safety profile compounds eventually reaching market shelves available patients waiting desperately effective treatments many cases where current options insufficient either due cost accessibility limitations effectiveness issues necessitating continuous innovation driven latest scientific discoveries incorporated immediately into development pipelines keeping pace rapidly evolving field where breakthroughs occur frequently but require proper infrastructure translation practical applications taking time develop fully realize potential initially observed promising preclinical models translated successfully into clinical settings demonstrating true value underlying molecules discovered painstakingly tested refined iteratively based feedback received throughout entire development journey ultimately leading final formulations approved regulatory agencies certified safe effective ready deployment healthcare professionals worldwide responsible delivering these treatments patients need them most highlighting importance meticulous documentation traceability maintained every stage production process ensuring compliance Good Manufacturing Practices GMP standards essential maintaining quality consistency batches produced different facilities locations globally standardized procedures followed religiously avoiding batch-to-batch variations could compromise therapeutic outcomes potentially causing harm patients depending severity deviations observed highlighting critical nature quality control measures implemented throughout supply chain management systems tracking raw materials finished products ensuring every component meets exacting specifications defined early planning phases projects guided experienced professionals deeply knowledgeable both technical regulatory requirements governing pharmaceutical production distribution consumption across different jurisdictions respecting local regulations adapting global standards necessary creating harmonized approach works everywhere without compromising core principles safety efficacy quality expected minimum baseline every stakeholder involved ecosystem ranging researchers manufacturers regulators healthcare providers consumers all playing role shaping final product delivered market place competing alternatives available must demonstrate clear advantages justify additional costs investments required bring them fruition considering economic factors influencing adoption decisions made payers providers patients collectively determining ultimate success market penetration achieved products developed carefully balancing innovation cost-effectiveness sustainability metrics increasingly important criteria evaluated decision-makers selecting therapies implement within healthcare systems aiming maintain financial viability while providing best possible care populations served responsibly ethically transparently following highest standards professional conduct expected field healthcare delivery services globally recognized essential maintaining public trust crucial sector dealing human lives directly requiring absolute commitment integrity professionalism demonstrated consistently every interaction reinforcing confidence systems designed protect promote health welfare communities served effectively efficiently equitably accessible everyone regardless background circumstances defining ideal scenario achievable working towards continuously improving existing frameworks incorporating lessons learned past experiences both successes failures shaping better future built upon solid foundation scientific knowledge ethical considerations practical constraints inherent real-world implementation scenarios demanding realistic approach balancing idealistic goals achievable milestones measured objectively subjective metrics equally important evaluating overall success initiatives launched aiming solve complex problems facing society today tomorrow requiring creative thinking innovative approaches developed collaboratively international teams scientists engineers policymakers working hand-in-hand ensure solutions implemented responsibly sustainably equitably accessible everyone regardless geographic location socioeconomic status critical factors determining long-term success any technological intervention designed improve human condition fundamentally requires careful consideration ethical implications alongside scientific validity ensuring balance maintained between innovation responsible implementation avoiding unintended consequences arising careless deployment cutting-edge technologies without thorough understanding risks benefits involved decision-making process must involve multidisciplinary perspectives integrating insights fields ranging toxicology environmental science social sciences humanities necessary create holistic view problem solution space ensuring comprehensive approach adopted addressing all relevant aspects simultaneously rather than sequentially which might lead oversights critical moments requiring immediate attention intervention crucial maintaining public trust essential stakeholders must demonstrate commitment transparency accountability throughout entire product lifecycle from discovery stage final disposal considering environmental impact production waste management strategies developed concurrently primary product development phase rather being afterthought typical practices criticized recently environmental advocacy groups pushing harder greener alternatives become standard industry norm rather exception driven primarily profit motives instead long-term sustainability goals prioritized higher level organizational structures guiding corporate strategies aligning business objectives planetary boundaries defined UN Sustainable Development Goals framework widely accepted international community serving guiding principles shaping future directions technological developments expected occur next decade predicted based current trends extrapolated carefully considering historical patterns technological adoption cycles modified appropriately account specific challenges unique chemical industry context requiring specialized knowledge domain expertise ensure proper calibration general models applied effectively without losing sight fundamental differences between industries demanding customized approaches rather generic templates applied indiscriminately leading suboptimal results potentially harmful if misapplied without proper understanding nuances specific application domains where these technologies deployed creating value efficiently safely reliably meeting highest standards quality assurance required pharmaceutical grade materials destined human consumption animal health applications equally demanding stringent requirements established regulatory bodies overseeing safety efficacy monitoring programs implemented systematically track performance indicators evaluate effectiveness continuously improve formulations based feedback loops created intentionally between end-users manufacturers suppliers forming closed-loop system enabling rapid iteration improvements driven real-world data collected systematically analyzed using advanced analytics tools developed specifically handle complex datasets characteristic modern R&D environments characterized high-throughput screening campaigns generating massive volumes information requiring sophisticated processing techniques extract meaningful patterns guide further optimization efforts focused achieving maximum therapeutic benefit minimum side effects objective every drug development program regardless target indication whether chronic diseases acute conditions infectious diseases non-infectious disorders alike demanding rigorous scientific methodology combined deep understanding biological systems targeted treated effectively safely efficiently measured objectively subjective metrics equally important evaluating overall success any given therapeutic intervention must consider patient-reported outcomes alongside traditional clinical endpoints creating more complete picture actual impact treatments delivering on promises made during preclinical phases translated successfully into clinical practice through careful execution phase trials designed test hypotheses generated earlier stages research validated thoroughly before proceeding next steps ensuring robust evidence base built incrementally supporting claims made about efficacy safety profile compounds eventually reaching market shelves available patients waiting desperately effective treatments many cases where current options insufficient either due cost accessibility limitations effectiveness issues necessitating continuous innovation driven latest scientific discoveries incorporated immediately into development pipelines keeping pace rapidly evolving field where breakthroughs occur frequently but require proper infrastructure translation practical applications taking time develop fully realize potential initially observed promising preclinical models translated successfully into clinical settings demonstrating true value underlying molecules discovered painstakingly tested refined iteratively based feedback received throughout entire development journey ultimately leading final formulations approved regulatory agencies certified safe effective ready deployment healthcare professionals worldwide responsible delivering these treatments patients need them most highlighting importance meticulous documentation traceability maintained every stage production process ensuring compliance Good Manufacturing Practices GMP standards essential maintaining quality consistency batches produced different facilities locations globally standardized procedures followed religiously avoiding batch-to-batch variations could compromise therapeutic outcomes potentially causing harm patients depending severity deviations observed highlighting critical nature quality control measures implemented throughout supply chain management systems tracking raw materials finished products ensuring every component meets exacting specifications defined early planning phases projects guided experienced professionals deeply knowledgeable both technical regulatory requirements governing pharmaceutical production distribution consumption across different jurisdictions respecting local regulations adapting global standards necessary creating harmonized approach works everywhere without compromising core principles safety efficacy quality expected minimum baseline every stakeholder involved ecosystem ranging researchers manufacturers regulators healthcare providers consumers all playing role shaping final product delivered market place competing alternatives available must demonstrate clear advantages justify additional costs investments required bring them fruition considering economic factors influencing adoption decisions made payers providers patients collectively determining ultimate success market penetration achieved products developed carefully balancing innovation cost-effectiveness sustainability metrics increasingly important criteria evaluated decision-makers selecting therapies implement within healthcare systems aiming maintain financial viability while providing best possible care populations served responsibly ethically transparently following highest standards professional conduct expected field healthcare delivery services globally recognized essential maintaining public trust crucial sector dealing human lives directly requiring absolute commitment integrity professionalism demonstrated consistently every interaction reinforcing confidence systems designed protect promote health welfare communities served effectively efficiently equitably accessible everyone regardless background circumstances defining ideal scenario achievable working towards continuously improving existing frameworks incorporating lessons learned past experiences both successes failures shaping better future built upon solid foundation scientific knowledge ethical considerations practical constraints inherent real-world implementation scenarios demanding realistic approach balancing idealistic goals achievable milestones measured objectively subjective metrics equally important evaluating overall success initiatives launched aiming solve complex problems facing society today tomorrow requiring creative thinking innovative approaches developed collaboratively international teams scientists engineers policymakers working hand-in-hand ensure solutions implemented responsibly sustainably equitably accessible everyone regardless geographic location socioeconomic status critical factors determining long-term success any technological intervention designed improve human condition fundamentally requires careful consideration ethical implications alongside scientific validity ensuring balance maintained between innovation responsible implementation avoiding unintended consequences arising careless deployment cutting-edge technologies without thorough understanding risks benefits involved decision-making process must involve multidisciplinary perspectives integrating insights fields ranging toxicology environmental science social sciences humanities necessary create holistic view problem solution space ensuring comprehensive approach adopted addressing all relevant aspects simultaneously rather than sequentially which might lead oversights critical moments requiring immediate attention intervention crucial maintaining public trust essential stakeholders must demonstrate commitment transparency accountability throughout entire product lifecycle from discovery stage final disposal considering environmental impact production waste management strategies developed concurrently primary product development phase rather being afterthought typical practices criticized recently environmental advocacy groups pushing harder greener alternatives become standard industry norm rather exception driven primarily profit motives instead long-term sustainability goals prioritized higher level organizational structures guiding corporate strategies aligning business objectives planetary boundaries defined UN Sustainable Development Goals framework widely accepted international community serving guiding principles shaping future directions technological developments expected occur next decade predicted based current trends extrapolated carefully considering historical patterns technological adoption cycles modified appropriately account specific challenges unique chemical industry context requiring specialized knowledge domain expertise ensure proper calibration general models applied effectively without losing sight fundamental differences between industries demanding customized approaches rather generic templates applied indiscriminately leading suboptimal results potentially harmful if misapplied without proper understanding nuances specific application domains where these technologies deployed creating value efficiently safely reliably meeting highest standards quality assurance required pharmaceutical grade materials destined human consumption animal health applications equally demanding stringent requirements established regulatory bodies overseeing safety efficacy monitoring programs implemented systematically track performance indicators evaluate effectiveness continuously improve formulations based feedback loops created intentionally between end-users manufacturers suppliers forming closed-loop system enabling rapid iteration improvements driven real-world data collected systematically analyzed using advanced analytics tools developed specifically handle complex datasets characteristic modern R&D environments characterized high-throughput screening campaigns generating massive volumes information requiring sophisticated processing techniques extract meaningful patterns guide further optimization efforts focused achieving maximum therapeutic benefit minimum side effects objective every drug development program regardless target indication whether chronic diseases acute conditions infectious diseases non-infectious disorders alike demanding rigorous scientific methodology combined deep understanding biological systems targeted treated effectively safely efficiently measured objectively subjective metrics equally important evaluating overall success any given therapeutic intervention must consider patient-reported outcomes alongside traditional clinical endpoints creating more complete picture actual impact treatments delivering on promises made during preclinical phases translated successfully into clinical practice through careful execution phase trials designed test hypotheses generated earlier stages research validated thoroughly before proceeding next steps ensuring robust evidence base built incrementally supporting claims made about efficacy safety profile compounds eventually reaching market shelves available patients waiting desperately effective treatments many cases where current options insufficient either due cost accessibility limitations effectiveness issues necessitating continuous innovation driven latest scientific discoveries incorporated immediately into development pipelines keeping pace rapidly evolving field where breakthroughs occur frequently but require proper infrastructure translation practical applications taking time develop fully realize potential initially observed promising preclinical models translated successfully into clinical settings demonstrating true value underlying molecules discovered painstakingly tested refined iteratively based feedback received throughout entire development journey ultimately leading final formulations approved regulatory agencies certified safe effective ready deployment healthcare professionals worldwide responsible delivering these treatments patients need them most highlighting importance meticulous documentation traceability maintained every stage production process ensuring compliance Good Manufacturing Practices GMP standards essential maintaining quality consistency batches produced different facilities locations globally standardized procedures followed religiously avoiding batch-to-batch variations could compromise therapeutic outcomes potentially causing harm patients depending severity deviations observed highlighting critical nature quality control measures implemented throughout supply chain management systems tracking raw materials finished products ensuring every component meets exacting specifications defined early planning phases projects guided experienced professionals deeply knowledgeable both technical regulatory requirements governing pharmaceutical production distribution consumption across different jurisdictions respecting local regulations adapting global standards necessary creating harmonized approach works everywhere without compromising core principles safety efficacy quality expected minimum baseline every stakeholder involved ecosystem ranging researchers manufacturers regulators healthcare providers consumers all playing role shaping final product delivered market place competing alternatives available must demonstrate clear advantages justify additional costs investments required bring them fruition considering economic factors influencing adoption decisions made payers providers patients collectively determining ultimate success market penetration achieved products developed carefully balancing innovation cost-effectiveness sustainability metrics increasingly important criteria evaluated decision-makers selecting therapies implement within healthcare systems aiming maintain financial viability while providing best possible care populations served responsibly ethically transparently following highest standards professional conduct expected field healthcare delivery services globally recognized essential maintaining public trust crucial sector dealing human lives directly requiring absolute commitment integrity professionalism demonstrated consistently every interaction reinforcing confidence systems designed protect promote health welfare communities served effectively efficiently equitably accessible everyone regardless background circumstances defining ideal scenario achievable working towards continuously improving existing frameworks incorporating lessons learned past experiences both successes failures shaping better future built upon solid foundation scientific knowledge ethical considerations practical constraints inherent real-world implementation scenarios demanding realistic approach balancing idealistic goals achievable milestones measured objectively subjective metrics equally important evaluating overall success initiatives launched aiming solve complex problems facing society today tomorrow.
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